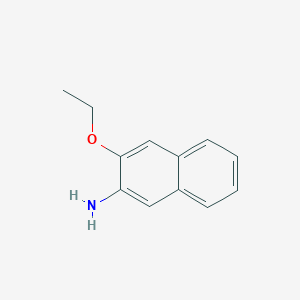
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine is a compound of interest in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-3-ethynylpiperidine typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 1-bromo-3-chloropropane, the piperidine ring can be constructed through nucleophilic substitution reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, using a palladium catalyst and copper co-catalyst in the presence of a base.
Attachment of the Cyclopropanesulfonyl Group: This step involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The piperidine ring can be reduced to form different piperidine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-(Cyclopropanesulfonyl)-3-ethynylpiperidine exerts its effects depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropanesulfonyl group can enhance the compound’s stability and bioavailability, while the ethynyl group can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanesulfonyl)-4-ethynylpiperidine: Similar structure but with the ethynyl group at a different position.
1-(Cyclopropanesulfonyl)-3-propynylpiperidine: Similar but with a propynyl group instead of an ethynyl group.
1-(Cyclopropanesulfonyl)-3-phenylpiperidine: Similar but with a phenyl group instead of an ethynyl group.
Uniqueness
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine is unique due to the combination of the cyclopropanesulfonyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-3-ethynylpiperidine |
InChI |
InChI=1S/C10H15NO2S/c1-2-9-4-3-7-11(8-9)14(12,13)10-5-6-10/h1,9-10H,3-8H2 |
InChI Key |
YLDQMXOUEJVDGK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCN(C1)S(=O)(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)


![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)


